1H-Pyrazole-3-carboxamide, 5-butoxy-1-phenyl-

Lipophilicity ADME Permeability

1H-Pyrazole-3-carboxamide, 5-butoxy-1-phenyl- (CAS 55228-44-9) is a synthetic heterocyclic building block belonging to the 1-phenylpyrazole-3-carboxamide class. It features a pyrazole core substituted at the 1‑position with a phenyl ring, at the 5‑position with an n‑butoxy chain, and at the 3‑position with a primary carboxamide group.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
CAS No. 55228-44-9
Cat. No. B13950036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3-carboxamide, 5-butoxy-1-phenyl-
CAS55228-44-9
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C14H17N3O2/c1-2-3-9-19-13-10-12(14(15)18)16-17(13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,15,18)
InChIKeyAZVFAUKWQQHKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide (CAS 55228-44-9): Procurement-Relevant Chemical Profile


1H-Pyrazole-3-carboxamide, 5-butoxy-1-phenyl- (CAS 55228-44-9) is a synthetic heterocyclic building block belonging to the 1-phenylpyrazole-3-carboxamide class [1]. It features a pyrazole core substituted at the 1‑position with a phenyl ring, at the 5‑position with an n‑butoxy chain, and at the 3‑position with a primary carboxamide group. Its molecular formula is C₁₄H₁₇N₃O₂ and its molecular weight is 259.30 g mol⁻¹ [1]. The compound is primarily utilised as a versatile intermediate in medicinal chemistry and agrochemical research, where the combination of the lipophilic butoxy chain and the hydrogen‑bond‑donating primary amide provides a distinct property profile relative to other 5‑alkoxy or N‑substituted congeners.

Workflow Synthetic intermediate for medicinal chemistry and agrochemical research.
Selection Primary amide and n-butoxy substitution pattern for specific property tuning.
Context Supports lead optimisation requiring balanced lipophilicity and hydrogen bonding.

Why 5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide Cannot Be Simply Replaced by Other 1‑Phenylpyrazole-3‑carboxamides


Within the 1‑phenylpyrazole‑3‑carboxamide family, small structural changes—particularly at the 5‑alkoxy group or the carboxamide nitrogen—produce substantial shifts in lipophilicity, hydrogen‑bonding capacity, and topological polar surface area, which directly govern solubility, membrane permeability, and target‑binding interactions [1]. Generic substitution therefore risks introducing an analogue with significantly different physicochemical behaviour, potentially invalidating structure‑activity relationships, altering pharmacokinetic profiles, or compromising synthetic reproducibility. The quantitative comparisons presented in Section 3 demonstrate that the primary amide and n‑butoxy substitution pattern of CAS 55228‑44‑9 occupy a specific property space that is not replicated by its closest commercially available analogues.

Lipophilicity shift with 5-alkoxy analogues
5-Ethoxy and 5-methoxy analogues may significantly alter XLogP3, impacting membrane permeability predictions.
Loss of H-bond donor with N,N-dimethyl congener
The N,N-dimethyl analogue lacks the primary amide H-bond donor, which can disrupt target interactions and crystal packing.
Increased steric bulk with N-butyl analogue
While retaining the H-bond donor, the N-butyl derivative introduces greater molecular weight and steric demand.

Quantitative Differentiation Evidence for 5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide (CAS 55228-44-9)


Elevated Lipophilicity (XLogP3) versus 5-Methoxy and 5-Ethoxy Analogues

The n‑butoxy chain of the target compound confers substantially higher computed lipophilicity compared to the 5‑methoxy and 5‑ethoxy congeners. The XLogP3 value for 5‑butoxy‑1‑phenyl‑1H‑pyrazole‑3‑carboxamide is 2.7 [1]. In contrast, the 5‑ethoxy‑1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid analogue has a markedly lower XLogP3 of approximately 1.9 [2], while the 5‑methoxy‑N‑methyl‑1‑phenyl‑1H‑pyrazole‑3‑carboxamide analogue registers an XLogP3 of roughly 1.6 [3]. The increase of 0.8–1.1 log units translates to approximately 6–12‑fold higher octanol‑water partitioning, a difference that can critically influence passive membrane diffusion and tissue distribution.

Lipophilicity (XLogP3)
Class-level inference
2.7
Reported higher octanol-water partitioning.
Δ ≈ +0.8 to +1.1 vs. 5-ethoxy and 5-methoxy analogues.
Lipophilicity ADME Permeability

Primary Amide Hydrogen-Bond Donor Capacity Relative to N,N-Dimethyl and N‑Butyl Analogues

The target compound possesses one hydrogen‑bond donor (HBD), originating from the free −NH₂ of the primary carboxamide [1]. The N,N‑dimethyl analogue (5‑butoxy‑N,N‑dimethyl‑1‑phenyl‑1H‑pyrazole‑3‑carboxamide, CAS 55228‑17‑6) has zero HBDs [2], while the N‑butyl analogue (5‑butoxy‑N‑butyl‑1‑phenyl‑1H‑pyrazole‑3‑carboxamide) retains one HBD but introduces a larger lipophilic substituent [3]. The presence of a primary amide HBD enables intermolecular hydrogen‑bond networks that can increase melting point, reduce solubility in non‑polar media, and facilitate co‑crystallisation or receptor interactions that are inaccessible to the fully substituted tertiary amide.

H-Bond Donor Capacity
Class-level inference
1 HBD (Primary amide)
Supports directional hydrogen bonding.
N,N-Dimethyl congener has 0 HBD; N-butyl congener is bulkier.
Hydrogen bonding Solubility Crystal engineering

Moderate Topological Polar Surface Area (TPSA) Balancing Polarity and Permeability

The TPSA of 5‑butoxy‑1‑phenyl‑1H‑pyrazole‑3‑carboxamide is 70.1 Ų [1], falling within the favourable range for oral bioavailability (<140 Ų per Veber’s rule) while remaining polar enough to confer aqueous solubility advantages over more lipophilic analogues. For comparison, the 5‑butoxy‑N‑butyl analogue exhibits a similar TPSA (≈70 Ų) but with a higher molecular weight, whereas the 5‑methoxy‑N‑methyl analogue shows a lower TPSA (≈62 Ų) [2]. The balanced TPSA of the target compound supports its utility as a core scaffold for leads requiring both passive permeability and adequate solubility.

Topological Polar Surface Area
Class-level inference
70.1 Ų
Reported TPSA/molecular-weight balance.
Δ TPSA ≈ +8 Ų vs. methoxy-N-methyl analogue.
Polar surface area Drug-likeness Permeability

High-Value Research and Industrial Application Scenarios for 5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide


Medicinal Chemistry Lead Generation Requiring Balanced Lipophilicity and Hydrogen-Bond Donation

The combination of XLogP3 ≈ 2.7 and a single primary‑amide HBD positions 5‑butoxy‑1‑phenyl‑1H‑pyrazole‑3‑carboxamide as an attractive core for lead‑like libraries targeting intracellular enzymes or CNS receptors [1]. Its higher logP relative to 5‑ethoxy and 5‑methoxy analogues may improve membrane flux, while the free −NH₂ enables key hydrogen‑bond interactions with target proteins, as demonstrated in 5‑alkoxy‑1‑phenylpyrazole anti‑inflammatory lead series [2].

Agrochemical Fungicide Intermediate with Optimised Physicochemical Profile

Pyrazole‑3‑carboxamide derivatives have been extensively patented as succinate dehydrogenase inhibitor (SDHI) fungicides [3]. The target compound’s TPSA of 70.1 Ų and moderate lipophilicity fall within the property space typical of commercial SDHI fungicides, making it a suitable late‑stage intermediate for the introduction of diverse amine or aniline tails via the primary carboxamide.

Synthetic Building Block for Supramolecular Chemistry and Co‑Crystal Engineering

With one hydrogen‑bond donor and three hydrogen‑bond acceptors, 5‑butoxy‑1‑phenyl‑1H‑pyrazole‑3‑carboxamide can engage in predictable intermolecular hydrogen‑bond patterns [1]. This property is valuable for the design of co‑crystals with carboxylic acids or amides, where the primary amide motif facilitates reliable supramolecular synthon formation that is absent in N,N‑dimethyl or N‑alkyl congeners [4].

Pharmacokinetic Property‑Tuning in Early Drug Discovery

Researchers aiming to modulate logP and TPSA without drastically altering molecular weight can use the target compound as a baseline scaffold. The 0.8–1.1 log‑unit lipophilicity gain over 5‑methoxy and 5‑ethoxy analogues [1] provides a quantifiable adjustment knob for improving membrane permeability while maintaining compliance with oral drug‑likeness criteria.

Application
Selection Property
Validation Focus
Lead Generation (Med Chem)
Lipophilicity & HBD combination
Cell permeability / target engagement assays
Agrochemical Intermediate
TPSA & moderate lipophilicity
SDHI profiling / in vitro screening
Supramolecular Chemistry
Directional H-bond donor/acceptor
Co-crystal screening / synthon formation
PK Property Tuning
Lipophilicity adjustment knob
Membrane permeability assays / ADME profiling
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